![molecular formula C19H14N2OS2 B2964476 N-(2-(2-methylthiazol-4-yl)phenyl)benzo[b]thiophene-2-carboxamide CAS No. 1798546-23-2](/img/structure/B2964476.png)
N-(2-(2-methylthiazol-4-yl)phenyl)benzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(2-(2-methylthiazol-4-yl)phenyl)benzo[b]thiophene-2-carboxamide” is likely a synthetic organic compound. It contains a thiazole group, which is a ring structure that includes nitrogen and sulfur atoms . Thiazole derivatives have been studied for their potential anticancer activity .
Synthesis Analysis
While the specific synthesis process for this compound is not available, thiazole derivatives are typically synthesized by coupling substituted 2-amino benzothiazoles with other compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be confirmed using techniques such as IR, 1H-NMR, and MS spectral data . The presence of the thiazole group would be indicated by specific peaks in the NMR and IR spectra .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using various analytical techniques. For example, the melting point can be determined experimentally, and the presence of specific functional groups can be confirmed using IR spectroscopy .Aplicaciones Científicas De Investigación
Antimicrobial Activity
Thiazole derivatives have been shown to possess significant antimicrobial properties. For instance, certain compounds within this class have demonstrated in vitro effectiveness against bacterial strains such as Bacillus cereus, Bacillus subtilis, Escherichia coli, and fungal strains like Aspergillus niger, Fusarium oxisporum, and Rhizopus oryzae . These findings suggest that the compound could be researched for potential use in developing new antimicrobial agents.
Herbicidal Potential
Research has indicated that thiazole derivatives can exhibit moderate to good herbicidal activities, particularly when fluorine-containing phenyl groups are integrated into their molecular structures . This implies that the compound could be explored for its utility in agriculture as a herbicide to control or suppress weed growth.
Anti-Diabetic Applications
Thiazole derivatives are also recognized for their potential as anti-diabetic agents. Some derivatives have been proven to inhibit bacterial pathogens that may play a role in diabetes-related complications . Therefore, the compound could be investigated for its efficacy in diabetes treatment or management.
Antitumor and Cytotoxic Activity
Certain thiazole derivatives have been synthesized and evaluated for their cytotoxicity activity on human tumor cell lines, showing potent effects particularly on prostate cancer . This suggests that the compound could be valuable in cancer research, specifically in the development of new antitumor medications.
Antioxidant Properties
Some thiazole derivatives have been synthesized and screened for their antioxidant properties, with certain compounds displaying potent activity . This indicates that the compound could be studied for its potential use as an antioxidant in various applications, including pharmaceuticals and food preservation.
Direcciones Futuras
Mecanismo De Acción
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
It is known that thiazole derivatives can interact with their targets in various ways, leading to different biological effects . For instance, some thiazole derivatives have been found to cause DNA damage and exhibit anticancer activity through various mechanisms of action .
Biochemical Pathways
Thiazole derivatives have been found to influence a variety of pathways, leading to their diverse biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological effects, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Propiedades
IUPAC Name |
N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c1-12-20-16(11-23-12)14-7-3-4-8-15(14)21-19(22)18-10-13-6-2-5-9-17(13)24-18/h2-11H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVHHEPSJKVBXCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC=C2NC(=O)C3=CC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Propylamino)methyl]phenol hydrochloride](/img/structure/B2964394.png)
![Methyl 2-[(4-chloro-2-nitrophenyl)thio]benzoate](/img/structure/B2964395.png)
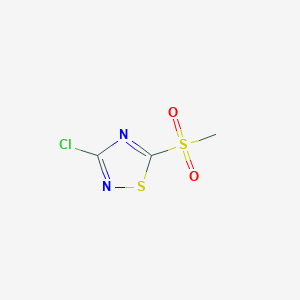
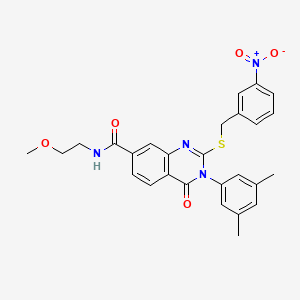
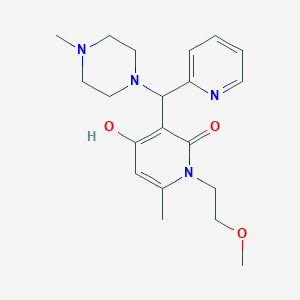
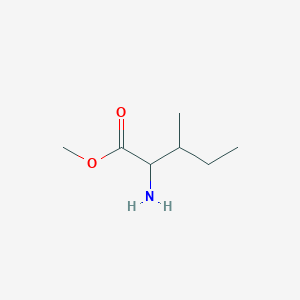
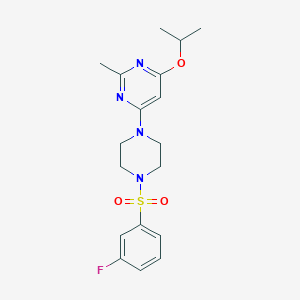
![1-(6-fluorobenzo[d]thiazol-2-yl)azetidin-3-yl 2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetate](/img/structure/B2964408.png)
![N-(1-cyanobutyl)-3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B2964409.png)
![1-[(Tert-butoxy)carbonyl]-3-(difluoromethyl)azetidine-3-carboxylic acid](/img/structure/B2964411.png)
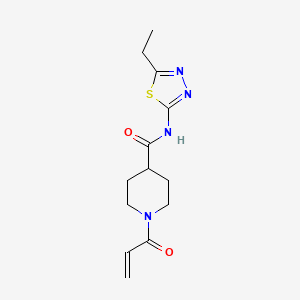

![4-[(Pyridin-3-ylmethyl)thio]aniline](/img/structure/B2964415.png)
![N-benzyl-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2964416.png)